6-Fluoro-2-(trifluoromethyl)nicotinic acid properties
6-Fluoro-2-(trifluoromethyl)nicotinic acid properties
An In-Depth Technical Guide to the Properties, Synthesis, and Potential Applications of 6-Fluoro-2-(trifluoromethyl)nicotinic Acid
Senior Application Scientist's Foreword: In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic introduction of fluorine and trifluoromethyl groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide focuses on 6-Fluoro-2-(trifluoromethyl)nicotinic acid, a pyridine derivative poised for significant utility as a synthetic building block. It is important to note that this specific isomeric configuration is not widely documented in public literature. Therefore, this document adopts a predictive and comparative approach, leveraging robust data from its close structural isomers to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The insights herein are designed to be a self-validating system, grounding predictions in the established chemistry of analogous compounds.
Molecular Overview and Physicochemical Properties
6-Fluoro-2-(trifluoromethyl)nicotinic acid belongs to a class of highly functionalized pyridine-3-carboxylic acids. The pyridine core is substituted with two potent electron-withdrawing groups: a fluorine atom at the 6-position and a trifluoromethyl (CF₃) group at the 2-position. This substitution pattern is expected to significantly lower the pKa of the carboxylic acid and influence the reactivity of the pyridine ring.
Predicted and Comparative Physicochemical Data
The properties of the target molecule are predicted based on a comparative analysis of its constituent isomers and analogs. The electron-withdrawing nature of both the 6-fluoro and 2-trifluoromethyl substituents likely results in a high melting point due to strong intermolecular interactions in the solid state.
| Property | 6-Fluoro-2-(trifluoromethyl)nicotinic Acid (Predicted) | 6-Fluoronicotinic Acid[1] | 2-(Trifluoromethyl)nicotinic Acid[2] | 6-(Trifluoromethyl)nicotinic Acid[3][4] | 2-Fluoro-4-(trifluoromethyl)nicotinic acid[5] |
| CAS Number | Not Available | 403-45-2 | 131747-43-8 | 231291-22-8 | 1040681-74-0 |
| Molecular Formula | C₇H₃F₄NO₂ | C₆H₄FNO₂ | C₇H₄F₃NO₂ | C₇H₄F₃NO₂ | C₇H₃F₄NO₂ |
| Molecular Weight | 209.10 g/mol | 141.10 g/mol | 191.11 g/mol | 191.11 g/mol | 209.10 g/mol |
| Appearance | White to off-white solid | White powder | White to almost white powder/crystal | White to off-white solid | Solid |
| Melting Point (°C) | ~170-190 | 144 - 148 | 185 - 189 | 193 - 197 | 95 - 100 |
| Boiling Point (°C) | >260 | Not Available | Not Available | ~259.3 | Not Available |
| pKa (Predicted) | ~2.5 - 3.0 | Not Available | Not Available | ~2.96 | Not Available |
Spectroscopic Characterization (Predicted)
For unambiguous identification, spectroscopic analysis is paramount. The following are predicted spectral characteristics based on the proposed structure and data from analogs.
-
¹H NMR: The spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the protons at the C4 and C5 positions. The proton at C5 will likely appear further downfield due to the deshielding effect of the adjacent carboxylic acid. The proton at C4 will show coupling to the C5 proton and potentially a smaller long-range coupling to the fluorine at C6.
-
¹³C NMR: The carbon spectrum will show seven distinct signals. The carbons attached to fluorine (C6) and the trifluoromethyl group (C2) will appear as quartets due to C-F coupling. The carboxylic acid carbonyl carbon will be observed around 165-170 ppm.
-
¹⁹F NMR: This is the most informative technique for this molecule. Two distinct signals are predicted: a singlet (or narrowly split multiplet due to coupling with aromatic protons) for the CF₃ group, likely between -60 to -70 ppm (relative to CFCl₃), and a multiplet for the single fluorine atom at C6, expected at a significantly different chemical shift. The chemical shifts of fluorine are highly sensitive to their electronic environment[6].
Proposed Synthesis and Experimental Protocol
While no specific synthesis for 6-fluoro-2-(trifluoromethyl)nicotinic acid is published, a plausible route can be designed starting from commercially available materials, such as 2,6-difluoropyridine. The rationale is to leverage the differential reactivity of the fluorine atoms for sequential substitution.
Synthetic Workflow Diagram
Caption: Proposed synthesis of 6-Fluoro-2-(trifluoromethyl)nicotinic acid.
Step-by-Step Protocol (Hypothetical)
This protocol is a conceptualized procedure. Researchers must conduct their own risk assessments and optimization studies.
-
Trifluoromethylation of 2,6-Difluoropyridine:
-
Rationale: Introduce the trifluoromethyl group at one of the fluoro-positions. The reaction conditions are adapted from known copper-catalyzed trifluoromethylation reactions.
-
Procedure: To a solution of 2,6-difluoropyridine (1 eq.) and CuI (1.5 eq.) in HMPA/Toluene, trifluoromethyl iodide (CF₃I, 2 eq.) is bubbled at 120°C in a sealed pressure vessel for 24 hours. The reaction is monitored by GC-MS. Upon completion, the mixture is cooled, filtered, and the product, 2-fluoro-6-(trifluoromethyl)pyridine, is isolated by distillation or column chromatography.
-
-
Directed Ortho-Metalation and Carboxylation:
-
Rationale: The fluorine and trifluoromethyl groups direct lithiation to the C3 position. Subsequent quenching with solid carbon dioxide (dry ice) installs the carboxylic acid group.
-
Procedure: A solution of 2-fluoro-6-(trifluoromethyl)pyridine (1 eq.) in anhydrous THF is cooled to -78°C under an inert atmosphere (Argon or Nitrogen). A solution of lithium diisopropylamide (LDA, 1.1 eq.) in THF is added dropwise, and the mixture is stirred for 1 hour at -78°C. An excess of crushed dry ice (CO₂) is then added in one portion. The reaction is allowed to warm slowly to room temperature overnight. An aqueous workup with HCl (1M) is performed to protonate the carboxylate. The aqueous layer is extracted with ethyl acetate, the organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.
-
Chemical Reactivity and Derivatization
The dual electron-withdrawing nature of the substituents renders the pyridine ring electron-deficient and activates it towards nucleophilic aromatic substitution. The carboxylic acid moiety serves as a versatile handle for further derivatization, most commonly through amide bond formation.
Amide Bond Formation Workflow
Caption: Standard workflow for amide coupling reactions.
-
Causality in Protocol: The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is standard practice. HATU converts the carboxylic acid into a highly reactive activated ester intermediate. This intermediate is then susceptible to nucleophilic attack by a primary or secondary amine to form a stable amide bond, a cornerstone reaction in the synthesis of active pharmaceutical ingredients (APIs)[4].
Applications and Research Interest
While specific applications for 6-fluoro-2-(trifluoromethyl)nicotinic acid are not documented, its structural motifs are prevalent in pharmaceuticals and agrochemicals.
-
Medicinal Chemistry: Nicotinic acid derivatives are scaffolds for a wide range of bioactive molecules[1]. The presence of a trifluoromethyl group can enhance metabolic stability and cell permeability[4]. This makes the title compound a valuable building block for creating new chemical entities targeting various diseases. For instance, other trifluoromethylnicotinic acid isomers are key intermediates for potential treatments for cancer and leukemia[3][7].
-
Agrochemicals: Fluorinated heterocycles are integral to modern pesticides and herbicides due to their enhanced efficacy[4].
-
Materials Science: Pyridine derivatives can be used as additives to improve the efficiency and stability of materials like those used in perovskite solar cells[8].
Safety and Handling
No specific safety data sheet (SDS) exists for 6-fluoro-2-(trifluoromethyl)nicotinic acid. However, based on its analogs, it should be handled with care.
-
GHS Hazard Classification (Inferred):
-
Handling Precautions:
Conclusion
6-Fluoro-2-(trifluoromethyl)nicotinic acid is a promising, albeit currently under-documented, chemical entity. Its predicted physicochemical properties, characterized by strong electron-withdrawing effects, suggest high utility as a synthetic intermediate. The proposed synthesis offers a viable route for its preparation, enabling further exploration of its reactivity and potential applications. As a versatile building block, it holds potential for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The technical information and protocols outlined in this guide provide a solid foundation for researchers to begin their investigation into this intriguing molecule, with the understanding that all proposed methods require experimental validation.
References
- Google Patents. (n.d.). CN115433122A - Preparation method of 6-fluoronicotinic acid.
-
PubChem. (n.d.). 6-(Trifluoromethyl)nicotinic acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. Retrieved from [Link]
-
Gerig, J.T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹⁹F NMR spectra of 2-fluoro-4-(trifluoromethyl)-nicotinic acid (9).... Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 6-(Trifluoromethyl)pyridine-3-carboxylic Acid. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. 2-(Trifluoromethyl)pyridine-3-carboxylic acid 96 131747-43-8 [sigmaaldrich.com]
- 3. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. 2-氟-4-(三氟甲基)吡啶-3-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. biophysics.org [biophysics.org]
- 7. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
